molecular formula C13H22N2O5 B1428545 (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline CAS No. 1335316-40-9

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline

Cat. No. B1428545
M. Wt: 286.32 g/mol
InChI Key: PNAXKGVRCAXIJK-GUBZILKMSA-N
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Description

“(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline” is a chemical compound with the molecular formula C13H22N2O5 . It has a molecular weight of 286.33 . The compound is a white to yellow solid .


Molecular Structure Analysis

The Inchi Code of the compound is 1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline” is a white to yellow solid . It has a molecular weight of 286.33 and a molecular formula of C13H22N2O5 .

Scientific Research Applications

Chemical Structure and Synthesis

The compound (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a specific chemical entity with potential relevance in various biochemical and pharmacological studies. While direct research on this compound is not widely documented, its structure suggests relevance to proline derivatives and their roles in biological systems. Proline and its derivatives are known to influence various physiological and biochemical processes, including plant stress responses and protein synthesis mechanisms. For instance, studies on proline metabolism have revealed its crucial role in plant defense against environmental stressors, highlighting the significance of proline derivatives in enhancing stress tolerance (Ashraf & Foolad, 2007; Qamar et al., 2015).

Role in Stress Response and Plant Adaptation

Proline derivatives, including (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, may play a significant role in osmotic adjustment, membrane stabilization, and protection of plant enzymes under stress conditions. Research has shown that exogenous application of proline can lead to improved growth and yield in various plant species under stress (Ashraf & Foolad, 2007). This suggests potential agricultural applications of proline derivatives in enhancing crop resilience to adverse environmental conditions.

Implications in Biomedical Research

In the context of biomedical research, the study of proline and its derivatives has implications for understanding the molecular basis of stress responses and disease mechanisms in humans. For example, alterations in proline metabolism have been linked to various disorders, indicating that proline derivatives could serve as biomarkers or therapeutic targets (Wyse & Netto, 2011). Further, the role of proline-rich peptides in regulating blood pressure through inhibition of angiotensin-converting enzyme highlights the potential of proline derivatives in developing antihypertensive therapies (Nakamura, 2004).

properties

IUPAC Name

(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)/t8-,9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAXKGVRCAXIJK-GUBZILKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](N1C(=O)[C@H](C(C)C)NC(=O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201204584
Record name L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline

CAS RN

1335316-40-9
Record name L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1335316-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201204584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline
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